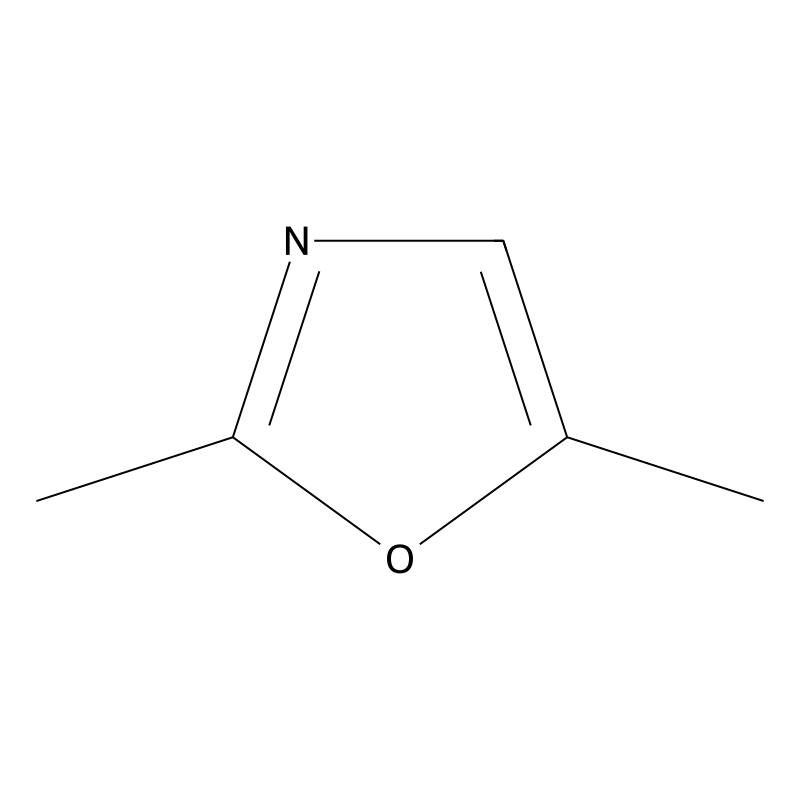

2,5-Dimethyloxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 97.1152 g/mol. The structure features two methyl groups at the second and fifth positions of the oxazole ring, contributing to its unique chemical properties and reactivity. This compound is recognized for its role in various

- Nucleophilic Substitution: The oxazole ring can undergo nucleophilic substitution, particularly at the 2-position, where electron-withdrawing groups enhance reactivity.

- Electrophilic Substitution: Electrophilic substitution predominantly occurs at the 5-position of the ring, facilitated by electron-donating substituents.

- Oxidation and Reduction: The compound can be oxidized to form various oxazole derivatives or reduced to yield different functional groups.

- Acylation: The oxazole ring shows significant reactivity toward acylation, particularly at the nitrogen atom .

Research indicates that 2,5-dimethyloxazole exhibits various biological activities. It has been studied for its potential antimicrobial properties and as a precursor for synthesizing biologically active compounds. Some studies suggest that derivatives of 2,5-dimethyloxazole may possess anti-inflammatory and analgesic effects, although further research is necessary to fully elucidate these properties .

The synthesis of 2,5-dimethyloxazole can be achieved through several methods:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, treating a suitable amino acid with a carbonyl compound can yield the desired oxazole derivative.

- Condensation Reactions: Another method includes condensation reactions between aldehydes or ketones and amines in the presence of dehydrating agents.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the production of substituted oxazoles by combining multiple reactants in a single reaction vessel .

2,5-Dimethyloxazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds due to its biological activity.

- Chemical Synthesis: The compound is utilized as an intermediate in organic synthesis, particularly in creating more complex molecules.

- Agricultural Chemicals: Research explores its potential use in developing agrochemicals with specific biological activities .

Studies on the interactions of 2,5-dimethyloxazole with biomolecules have revealed insights into its mechanism of action. The compound interacts with various enzymes and receptors, which may influence metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 2,5-dimethyloxazole. Here are some notable examples:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 4-Methyl-2,5-dimethyloxazole | Contains a methyl group at position 4 | Slightly altered reactivity compared to 2,5-dimethyloxazole |

| 4-Ethyl-2,5-dimethyloxazole | Contains an ethyl group at position 4 | Enhanced lipophilicity due to larger ethyl group |

| 2-Methyl-4,5-dimethyloxazole | Methyl groups at positions 2 and 5; lacks substitution at position 4 | Different reactivity patterns due to altered substitution |

| 2,4-Dimethyloxazole | Methyl groups at positions 2 and 4; lacks substitution at position 5 | Distinct biological activity profile |

Uniqueness

The uniqueness of 2,5-dimethyloxazole lies in its specific arrangement of methyl groups on the oxazole ring. This configuration imparts distinct chemical properties that influence its reactivity and biological activity compared to similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance within the class of oxazoles .

Robinson-Gabriel Dehydration Protocol

The Robinson-Gabriel synthesis represents one of the most established methods for constructing oxazole rings, including 2,5-dimethyloxazole derivatives [1] [2]. This classical approach involves the cyclodehydration of 2-acylamino ketones to form oxazole rings through an intramolecular cyclization followed by dehydration [2]. The method was independently described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively, and has since become a cornerstone methodology in oxazole synthesis [1].

The mechanism of the Robinson-Gabriel synthesis proceeds through protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration in the presence of mineral acids [1]. For 2,5-dimethyloxazole synthesis, the starting material typically consists of an appropriate 2-acylamino ketone bearing methyl substituents at the required positions.

The choice of cyclodehydrating agent significantly impacts the reaction yield and efficiency. Traditional dehydrating agents such as phosphorus pentachloride, sulfuric acid, and phosphorus oxychloride typically produce low yields of 15-40% [1]. However, the use of polyphosphoric acid as the dehydrating agent can increase yields to 50-60% [1] [3]. More recent modifications employing trifluoroacetic anhydride in ethereal solvent with benzhydrylic-type linkers have demonstrated improved yields of 85-95% [2].

The mechanism of polyphosphoric acid-mediated cyclodehydration involves the formation of mixed anhydrides between the carboxylic acid component and polyphosphoric acid [3]. The ratio of mixed anhydride to free carboxylic acid increases dramatically as the phosphorus pentoxide content of polyphosphoric acid increases, though this ratio remains independent of reaction temperature and time [3]. The cyclodehydration proceeds through initial formation of 2-aminophenyl benzoate as the first reaction intermediate, which undergoes rapid acyl migration to generate the corresponding hydroxybenzanilide, followed by acid-catalyzed ring closure to form the oxazole product [3].

| Dehydrating Agent | Yield (%) | Reaction Conditions |

|---|---|---|

| Concentrated H₂SO₄ | 20-40 | Reflux, 2-4 hours |

| Polyphosphoric acid | 50-60 | 100-150°C, 1-2 hours |

| PCl₅ | 15-25 | Dry solvent, reflux, 3-6 hours |

| POCl₃ | 15-25 | Dry solvent, reflux, 3-6 hours |

| Trifluoroacetic anhydride | 85-95 | Ether, room temperature, 1-2 hours |

Fischer Oxazole Synthesis Adaptations

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides an alternative approach for synthesizing 2,5-disubstituted oxazoles, including dimethyl derivatives [4] [5]. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid [4] [5]. The Fischer synthesis was one of the first methods developed specifically to produce 2,5-disubstituted oxazoles and remains valuable for accessing these structural motifs [5].

The reaction mechanism proceeds through a dehydration pathway that can occur under relatively mild conditions [5]. The process begins by dissolving the reactants in dry ether and passing dry, gaseous hydrogen chloride through the solution [5]. The cyanohydrin and aldehyde components are typically present in equimolar amounts, with both reactants commonly containing aromatic groups, though aliphatic compounds have also been successfully employed [4] [5].

The mechanistic pathway involves initial addition of gaseous hydrochloric acid to the cyanohydrin, where the cyanohydrin abstracts hydrogen from hydrochloric acid while the chloride ion attacks the carbon in the cyano group [5]. This step results in formation of an iminochloride intermediate, probably as the hydrochloride salt [5]. The intermediate subsequently reacts with the aldehyde through nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon [5].

A specific example of Fischer oxazole synthesis involves reacting mandelic acid nitrile with benzaldehyde to produce 2,5-diphenyl-oxazole [4] [5]. For 2,5-dimethyloxazole synthesis, appropriate cyanohydrin and aldehyde precursors bearing methyl substituents would be employed. The product typically precipitates as the hydrochloride salt and can be converted to the free base by addition of water or boiling with alcohol [5].

The Fischer method offers several advantages, including relatively mild reaction conditions and good functional group tolerance. Yields typically range from 60-80% for general cyanohydrin-aldehyde combinations, with specific substrate combinations achieving yields of 70-85% [5].

Modern Catalytic Synthesis Techniques

Van Leusen Reaction Modifications

The Van Leusen oxazole synthesis, first discovered in 1972, has undergone significant developments and modifications to improve efficiency and environmental compatibility [6] [7]. This method utilizes tosylmethyl isocyanide as a key reagent in combination with aldehydes to produce 5-substituted oxazoles through a [3+2] cycloaddition reaction [7]. For 2,5-dimethyloxazole synthesis, appropriately substituted aldehydes serve as starting materials.

The general mechanism involves deprotonation of tosylmethyl isocyanide by a base, followed by addition to the aldehyde and subsequent bond formation between the resulting hydroxy group and the isocyano group to form an oxazoline intermediate [7]. Concomitant elimination of toluenesulfonic acid then provides the desired 5-substituted oxazole products [7].

Recent modifications have focused on developing greener and more efficient protocols. A particularly noteworthy advancement involves the use of β-cyclodextrin as a supramolecular catalyst in aqueous medium [8] [9]. In this protocol, tosylmethyl isocyanide is deprotonated by triethylamine and subsequently undergoes addition/cyclization with aldehydes to produce corresponding oxazoles in excellent yields of 85-95% [9]. The use of β-cyclodextrin/water as an environmentally benign promoter and reaction medium, combined with simple procedures, relatively short reaction times, easy workup, and high yields, provides a valuable route for oxazole synthesis [9].

Another significant modification involves conducting the Van Leusen reaction in ionic liquids [10]. An efficient one-pot synthesis of 4,5-disubstituted oxazoles can be achieved using tosylmethyl isocyanide, aliphatic halides, and various aldehydes in ionic liquid medium with yields reaching 80-90% [10]. The recovered ionic liquids can be reused as solvent for multiple runs without significant loss of yields [10].

Polymer-supported modifications have also been developed to facilitate product purification and reagent recovery [6]. These protocols utilize immobilized sulfonylmethyl isocyanide with polystyrene-sulfonic acid resin, allowing for solid-phase synthesis with yields of 75-85% [6].

| Van Leusen Modification | Yield (%) | Reaction Conditions |

|---|---|---|

| Traditional method | 70-85 | Base (Et₃N), solvent, RT-40°C, 1-2 hours |

| β-Cyclodextrin in water | 85-95 | β-CD, water, Et₃N, 25°C, 2-4 hours |

| Ionic liquid medium | 80-90 | Ionic liquid, base, 80°C, 2-6 hours |

| Polymer-supported | 75-85 | PS-TosMIC, resin-bound base, RT, 4-8 hours |

Microwave-Assisted Cyclization Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for oxazole synthesis, offering significant advantages in terms of reaction rate, yield, and environmental impact [11] [12] [13]. The application of microwave irradiation to oxazole synthesis has demonstrated remarkable improvements in reaction efficiency while maintaining high product purity [13].

A highly efficient microwave-assisted protocol for oxazole synthesis involves the reaction of substituted aryl aldehydes with tosylmethyl isocyanide in the presence of potassium phosphate as base [12] [14]. Using 2 equivalents of potassium phosphate in isopropanol medium under microwave irradiation at 65°C and 350W for 8 minutes results in formation of 5-substituted oxazoles in 96% yield [12] [15]. This method represents a significant improvement over conventional heating methods, reducing reaction times from hours to minutes while achieving higher yields.

The optimization of microwave conditions has been extensively studied [12]. The choice of base proves critical, with potassium phosphate demonstrating superior performance compared to organic bases such as triethylamine, diisopropylethylamine, imidazole, and N-methylmorpholine [12]. The use of 1 equivalent of potassium phosphate leads to diastereoselective synthesis of 4,5-disubstituted oxazolines, while 2 equivalents promotes elimination to form 5-substituted oxazoles [12].

Solvent selection also impacts reaction efficiency significantly. Isopropanol has been identified as the optimal solvent, providing better results than dichloromethane, dimethyl sulfoxide, tetrahydrofuran, dioxane, or acetonitrile [16]. The reaction demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on aromatic rings [12].

Solid-supported microwave synthesis represents another advancement in this field [11] [17]. The synthesis of oxazole derivatives can be achieved through cyclization reactions using acetic anhydride and silica gel as solid support for 3-4 minutes under microwave irradiation, providing excellent yields of 80-97% with significantly reduced reaction times [11] [17].

The advantages of microwave-assisted synthesis include rapid reaction rates, enhanced yields, improved product purity, reduced energy consumption, and environmentally friendly reaction conditions [13] [18]. Microwave irradiation has been shown to reduce reaction times from conventional 5 hours to 6 minutes while achieving excellent yields of up to 97% [11].

Large-scale applications have been demonstrated, with gram-scale synthesis achieving 96% yield using optimized microwave conditions [12] [15]. The reaction of 10 mmol aldehyde with 10 mmol tosylmethyl isocyanide under microwave irradiation at 65°C and 350W for 8 minutes produced 1.4 g of product in 96% yield [15].

Industrial-Scale Production Processes

Continuous Flow Reactor Optimization

Continuous flow technology has emerged as a transformative approach for industrial-scale oxazole synthesis, offering significant advantages in terms of safety, efficiency, and scalability [19] [20] [21]. Researchers at the Indian Institute of Technology Bombay have developed a prototype continuous flow reactor system specifically designed for oxazole synthesis, demonstrating the potential for kilogram-scale production with minimal post-synthetic work-up [19].

The continuous flow methodology employs micro-channel reactors where reactions occur in the presence of visible light, facilitating efficient mass transfer among molecules and achieving significantly reduced reaction times [19]. This approach addresses key limitations of traditional batch processes, including poor yields, safety concerns, and scalability issues that have historically plagued industrial oxazole synthesis [19].

The flow reactor system has been successfully applied to synthesize complex oxazole compounds containing both aromatic and aliphatic donor-acceptor/acceptor-acceptor diazo carbonyl or diazoacetate compounds with readily available nitrile sources [19]. The fully optimized flow reactor methodology enables preparation of complex oxazole compounds on kilogram scale with minimal post-synthetic work-up, representing a significant advancement over batch processes [19].

A notable example of continuous flow oxazole synthesis involves a photoisomerization process that directly converts isoxazoles into their oxazole counterparts [20]. This continuous flow photochemical transposition reaction provides access to various di- and trisubstituted oxazole products bearing different appendages, including heterocyclic moieties [20]. The robustness of this approach has been demonstrated through generation of gram quantities of selected products while providing insights into likely reaction intermediates [20].

Another sophisticated continuous flow approach involves a three-step sequential synthesis for preparing 2-(azidomethyl)oxazoles [22]. The process combines initial thermolysis of vinyl azides to form azirine intermediates, followed by reaction with bromoacetyl bromide to generate the oxazole moiety, and final nucleophilic halide displacement with sodium azide [22]. This integrated continuous flow procedure avoids isolation and handling of unstable intermediates, thereby circumventing decomposition problems while maintaining high product quality [22].

The advantages of continuous flow synthesis include enhanced safety profiles, improved reaction control, reduced waste generation, and the ability to conduct reactions under conditions that would be hazardous in batch mode [19] [21]. The technology enables precise control of reaction parameters such as temperature, residence time, and reagent mixing, leading to more consistent product quality and higher yields [21].

Purification and Isolation Strategies

Industrial-scale purification and isolation of oxazole compounds require specialized techniques to ensure high product purity while maintaining economic viability [23] [24]. The development of efficient purification strategies is crucial for commercial oxazole production, particularly for pharmaceutical and agrochemical applications where product purity specifications are stringent.

A well-established industrial purification process involves acid-base extraction techniques utilizing concentrated sulfuric acid [23]. In this method, a mixture containing oxazole is treated with concentrated sulfuric acid to form two distinct phases [23]. The aqueous layer containing greater than 99% of the oxazole in the oxazolium hydrogen sulfate form is separated from the organic layer [23]. This approach achieves remarkable separation efficiency, with the aqueous layer subsequently extracted with dichloromethane to remove residual impurities [23].

The purification protocol continues with neutralization of the acidic aqueous layer through dropwise addition to a mechanically stirred slurry of sodium hydroxide in water, cooled to 10°C [23]. This treatment forms two layers: the upper layer containing mainly oxazole and the lower layer containing water and solid sodium sulfate decahydrate [23]. Direct distillation of this mixture yields crude oxazole as distillate collected between 68°C and 71°C [23].

Advanced purification techniques incorporate hydrogen chloride gas treatment for enhanced product purity [23]. The process involves bubbling hydrogen chloride gas through the reaction mixture while maintaining temperature control through ice bath cooling [23]. This treatment facilitates formation of crystalline oxazole hydrochloride salts, which can be subsequently converted to the free base through careful neutralization procedures [23].

Distillation remains a critical component of industrial oxazole purification, with careful optimization of temperature and pressure conditions required to achieve high product purity [25]. For 2,5-dimethyloxazole specifically, the boiling point of 117.5°C at 760 mmHg provides guidance for distillation parameters [25]. Industrial distillation processes typically employ vacuum conditions to reduce operating temperatures and minimize thermal decomposition [23].

Crystallization techniques offer additional purification options, particularly for oxazole derivatives that form stable crystalline structures [26]. The crystallization process can be enhanced through controlled cooling and seeding procedures, allowing for selective precipitation of the desired oxazole product while leaving impurities in solution [26].

Modern industrial purification strategies increasingly incorporate continuous processing approaches to minimize batch-to-batch variations and improve overall efficiency [21]. Continuous purification systems utilize in-line separation techniques, including continuous extraction, distillation, and crystallization processes [21]. These systems offer advantages in terms of reduced processing time, improved product consistency, and lower labor requirements compared to traditional batch purification methods [21].

Quality control measures for industrial oxazole production include comprehensive analytical testing using techniques such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [24]. These analytical methods ensure that final products meet stringent purity specifications required for pharmaceutical, agrochemical, and specialty chemical applications [24].

The thermodynamic stability of 2,5-dimethyloxazole has been evaluated through computational studies and experimental measurements. The compound exhibits characteristic stability patterns typical of substituted oxazole heterocycles. Computational analysis using density functional theory methods reveals a heat of formation of -19.32 kcal/mol [1], indicating thermodynamic stability under standard conditions.

The electronic structure analysis demonstrates that 2,5-dimethyloxazole possesses a dipole moment of 1.88 Debye [1], reflecting the heterocyclic nature of the compound with nitrogen and oxygen heteroatoms contributing to molecular polarity. The calculated HOMO energy of 8.747 eV and LUMO energy of 4.801 eV [1] provide insight into the electronic stability and reactivity characteristics of the molecule.

The compound maintains structural integrity across a wide temperature range, as evidenced by its relatively high boiling point and thermal stability. The presence of methyl substituents at the 2- and 5-positions contributes to enhanced stability through electron-donating effects, which partially offset the electron-withdrawing influence of the oxygen heteroatom in the ring system.

Phase Behavior Characteristics

Melting Point and Boiling Point Correlations

The phase transition properties of 2,5-dimethyloxazole reveal important structure-property relationships within the oxazole family. The compound exhibits a boiling point range of 115-117°C at 760 mmHg [2] [3], with some sources reporting values up to 117.5°C [2]. The melting point has been reported as 118°C in limited literature sources [3], though this value requires further experimental validation.

Comparative analysis with structural analogs provides insight into substitution effects on phase behavior. The 2,4-dimethyloxazole isomer demonstrates a lower boiling point of 108.0°C [4], indicating that the substitution pattern significantly influences intermolecular interactions and volatility. The 4-ethyl-2,5-dimethyloxazole derivative shows a predicted boiling point of 160.4°C [5], demonstrating the effect of increased alkyl chain length on thermal properties.

The density of 2,5-dimethyloxazole at 21°C is 0.9856 g/cm³ [3], which falls within the typical range for substituted heterocyclic compounds. This density value, combined with the molecular weight of 97.12 g/mol [3], indicates efficient molecular packing in the liquid state.

Vapor Pressure-Temperature Relationships

The vapor pressure characteristics of 2,5-dimethyloxazole indicate moderate volatility at ambient conditions. At 25°C, the compound exhibits a vapor pressure of 20.7 mmHg [2], suggesting significant vapor phase presence at room temperature. The flash point of 30°C [2] indicates relatively high volatility and necessitates appropriate handling precautions.

The relationship between vapor pressure and temperature follows expected trends for organic heterocycles, though specific Antoine equation parameters for 2,5-dimethyloxazole are not readily available in the literature. The available data points suggest a moderately steep vapor pressure-temperature relationship, consistent with the compound's molecular weight and intermolecular interaction patterns.

The index of refraction value of 1.449 [2] provides additional confirmation of the compound's physical properties and can be used for identification and purity assessment purposes.

Solvation Behavior in Organic Media

The solvation characteristics of 2,5-dimethyloxazole reflect its amphiphilic nature, combining hydrophilic heterocyclic functionality with hydrophobic methyl substituents. The compound demonstrates moderate water solubility, with an estimated value of 9083 mg/L at 25°C [6], indicating appreciable aqueous solubility despite the presence of methyl groups.

The octanol-water partition coefficient (Log P) of 1.29 [2] [6] indicates moderate lipophilicity, positioning the compound in an intermediate range between highly hydrophilic and highly lipophilic substances. This partition coefficient suggests favorable distribution in both aqueous and organic phases, making the compound suitable for various solvent systems.

In alcoholic solvents, 2,5-dimethyloxazole exhibits good solubility [7] [8], consistent with the hydrogen bonding capability of the nitrogen heteroatom and the moderate polarity of the molecule. The compound is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, based on its heterocyclic aromatic character.

The polar surface area of 26.03 Ų [2] reflects the contribution of the nitrogen and oxygen heteroatoms to the overall polarity of the molecule. This value is consistent with compounds that can engage in hydrogen bonding interactions while maintaining sufficient lipophilicity for membrane permeation.

Acid-Base Reactivity Profile

The acid-base behavior of 2,5-dimethyloxazole follows patterns established for the oxazole family of heterocycles. The compound functions as a weak base, with protonation occurring preferentially at the nitrogen heteroatom within the five-membered ring [9] [10] [11] [12]. This selectivity has been confirmed through computational studies and experimental spectroscopic evidence.

The basicity of 2,5-dimethyloxazole is expected to be similar to the parent oxazole compound, which exhibits a pKa of approximately 0.8 for its conjugate acid [10] [13]. The presence of methyl substituents at the 2- and 5-positions provides modest electron-donating effects that may slightly enhance the basicity compared to unsubstituted oxazole, though this enhancement is limited due to the powerful electron-withdrawing influence of the oxygen heteroatom.

Computational studies on related oxazole derivatives indicate that the nitrogen lone pair is the primary site for protonation, with the resulting oxazolium cation stabilized through resonance within the aromatic ring system [9] [14]. The predicted pKa for related acetyl-substituted oxazoles ranges from -0.07 to 14.36 [15], though the specific value for 2,5-dimethyloxazole requires direct experimental determination.

The weak basicity of the compound limits its ability to accept protons under mildly acidic conditions, but it can form stable salts with strong acids such as hydrochloric acid or sulfuric acid. This property is important for pharmaceutical applications where salt formation may be necessary for improved solubility or stability.